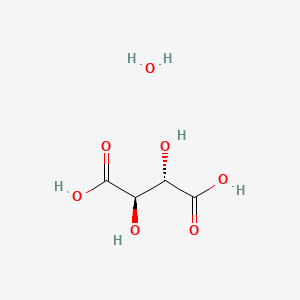

(2R,3S)-2,3-Dihydroxysuccinic acid hydrate

Description

Historical Context and Discovery of Chirality in Related Compounds

The story of (2R,3S)-2,3-Dihydroxysuccinic acid is intrinsically linked to the groundbreaking discovery of molecular chirality. In the 19th century, scientists were puzzled by the optical properties of tartaric acid, a compound found in wine. libretexts.org The French physicist Jean-Baptiste Biot observed in 1832 that solutions of tartaric acid derived from wine could rotate the plane of polarized light, a property known as optical activity. libretexts.orglibretexts.orgbrainly.com

It was the meticulous work of Louis Pasteur in the 1840s that provided the explanation for this phenomenon. brainly.comopenedition.org Pasteur observed that the sodium ammonium (B1175870) salt of racemic acid, an optically inactive form of tartaric acid, crystallized into two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.orglibretexts.org With the aid of tweezers, he painstakingly separated these two crystal forms. libretexts.orgfiveable.me When dissolved, one set of crystals rotated plane-polarized light to the right (dextrorotatory), just like the naturally occurring tartaric acid, while the other set rotated light to the left (levorotatory) to an equal degree. libretexts.orglibretexts.org

Pasteur correctly hypothesized that this difference in optical activity arose from the three-dimensional arrangement of the atoms within the molecules themselves, a property he termed "dissymmetry" and which is now known as chirality. libretexts.orgopenedition.org He had successfully resolved a racemic mixture, which is a 50:50 mixture of two enantiomers, and laid the foundation for the field of stereochemistry. libretexts.orglibretexts.org Nearly a decade later, in 1857, Pasteur further demonstrated the significance of chirality in biological systems by showing that microorganisms would selectively consume one enantiomer of tartaric acid over the other. nih.govnih.govresearchgate.net

Significance of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate (B1144303) in Organic Chemistry Research

(2R,3S)-2,3-Dihydroxysuccinic acid, or meso-tartaric acid, serves as a valuable and inexpensive chiral precursor in organic synthesis. nih.gov Although the meso form itself is achiral, its stereochemically defined structure allows for the unambiguous introduction of two stereocenters in a target molecule. nih.gov This is particularly useful in the synthesis of complex, biologically active molecules and in the determination of their absolute stereochemistry. nih.gov

Researchers have utilized meso-tartaric acid in the synthesis of various natural products. For example, it has been used as a starting material to create stereochemically defined synthons, which are critical for meaningful biological studies. nih.gov In one instance, both enantiomers of the natural product isoterrein were synthesized starting from the condensation of meso-tartaric acid with (+)-camphor. nih.gov The resulting diastereomers were separable, allowing for the independent synthesis of the final target molecules. nih.gov

Furthermore, meso-tartaric acid and its derivatives can be employed in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new molecules. For instance, dialkene monomers have been synthesized from meso-tartaric acid through chemoselective esterification, which then undergo thiol-ene click polymerization to create poly(ester-thioether)s with potential applications in biodegradable materials. acs.org The iron complex of a mixture of tartaric acids rich in the meso-isomer has also been identified as an effective anti-caking additive for sodium chloride. google.com

Overview of Stereoisomerism and Diastereomeric Relationships of 2,3-Dihydroxysuccinic Acids

2,3-Dihydroxybutanedioic acid, or tartaric acid, has two chiral centers at carbons 2 and 3. quora.com Since the substituents on these two chiral centers are identical (H, OH, COOH, and the other chiral carbon), the molecule has a degree of symmetry. libretexts.org This leads to the existence of three stereoisomers instead of the four that would be expected from a molecule with two different chiral centers. quora.comquora.com

The three stereoisomers are:

(2R,3R)-2,3-Dihydroxysuccinic acid: This is one of the chiral, optically active enantiomers. lumenlearning.com It is the naturally occurring form, often referred to as L-(+)-tartaric acid. wikipedia.org

(2S,3S)-2,3-Dihydroxysuccinic acid: This is the other chiral, optically active enantiomer, the mirror image of the (2R,3R) form. lumenlearning.com It is known as D-(−)-tartaric acid. wikipedia.org

(2R,3S)-2,3-Dihydroxysuccinic acid: This is the achiral, optically inactive meso compound. libretexts.orglumenlearning.com It possesses an internal plane of symmetry, meaning the molecule is superimposable on its mirror image. libretexts.orgvaia.com Because of this internal symmetry, the optical rotations of the two chiral centers cancel each other out, resulting in no net optical activity. libretexts.org

The (2R,3R) and (2S,3S) forms are enantiomers of each other. lumenlearning.com The (2R,3S) meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. lumenlearning.comlibretexts.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other. lumenlearning.com Unlike enantiomers, which have identical physical properties except for the direction of rotation of plane-polarized light, diastereomers have different physical properties. libretexts.orglibretexts.orgtsfx.edu.au

| Property | (2R,3R)-Tartaric Acid | (2S,3S)-Tartaric Acid | (2R,3S)-Tartaric Acid (meso) |

| Specific Rotation ([α]D) | +12.7° tsfx.edu.au | -12.7° tsfx.edu.au | 0° libretexts.orgtsfx.edu.au |

| Melting Point (°C) | 171–174 tsfx.edu.au | 171–174 tsfx.edu.au | 146–148 tsfx.edu.au |

| Density at 20°C (g/cm³) | 1.7598 tsfx.edu.au | 1.7598 tsfx.edu.au | 1.6660 |

| Solubility in water at 20°C ( g/100 mL) | 139 tsfx.edu.au | 139 tsfx.edu.au | 125 tsfx.edu.au |

| pKa1 (25°C) | 2.98 tsfx.edu.au | 2.98 tsfx.edu.au | 3.23 tsfx.edu.au |

| pKa2 (25°C) | 4.34 tsfx.edu.au | 4.34 tsfx.edu.au | 4.82 tsfx.edu.au |

| Optical Activity | Optically active quora.com | Optically active quora.com | Optically inactive quora.comlibretexts.org |

Properties

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDLQDCYDSATCH-NUGIMEKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050433 | |

| Record name | meso-Tartaric acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5990-63-6 | |

| Record name | meso-Tartaric acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesotartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate

Chemical Synthesis Approaches to meso-2,3-Dihydroxysuccinic acid

The synthesis of meso-2,3-dihydroxysuccinic acid, or meso-tartaric acid, can be achieved through several chemical routes, starting from various precursors. One of the most practical methods involves the catalytic hydroxylation of maleic acid. pw.edu.pl Oxidation of maleic acid with an excess of hydrogen peroxide in the presence of a tungsten catalyst can yield meso-tartaric acid in high purity and good yield. pw.edu.pl Another common approach is the racemization of optically active tartaric acid isomers. For instance, heating an aqueous solution of D-tartaric acid with sodium hydroxide (B78521) can induce racemization, leading to a mixture that includes the meso form. google.com

Furthermore, the choice of starting alkene for dihydroxylation reactions is crucial in determining the stereochemical outcome. The syn-dihydroxylation of maleic acid, a cis-alkene, using reagents like osmium tetroxide, results in the formation of meso-tartaric acid. vaia.com Conversely, the same reaction with fumaric acid, the trans-isomer, does not yield the meso product. vaia.com

| Starting Material | Reagents/Conditions | Product | Key Feature |

| Maleic Acid | H₂O₂, Tungsten catalyst | meso-Tartaric acid | Catalytic oxidation |

| D-Tartaric Acid | NaOH, Heat | Racemic mixture incl. meso | Isomerization |

| Racemic (2,3)-epoxy sodium succinate | NaOH, then H₂SO₄ | meso-Tartaric acid | Selective hydrolysis |

| Maleic Acid | OsO₄ | meso-Tartaric acid | Syn-dihydroxylation |

Enantioselective Synthesis of Chiral Derivatives Utilizing 2,3-Dihydroxysuccinic Acid Scaffolds

The inherent symmetry of the meso-tartaric acid scaffold makes it an ideal substrate for desymmetrization reactions, a powerful strategy in enantioselective synthesis. By selectively modifying one of the two equivalent functional groups (either carboxyl or hydroxyl groups), a chiral molecule can be generated from an achiral starting material. This approach has been utilized to create a variety of chiral building blocks.

Tartaric acid and its derivatives are widely employed as chiral auxiliaries, ligands for chiral catalysts, and as tetracarbon chiral building blocks in organic synthesis. pw.edu.plnih.gov While the naturally occurring L-(+)-tartaric acid is the most common and inexpensive chiral source, the principles of using tartrate-derived synthons are applicable to derivatives obtained from the meso form. pw.edu.plnih.gov The desymmetrization of meso compounds containing an all-carbon quaternary center is a particularly attractive strategy. nih.gov

For example, tartaric acid-derived cyclopentenones have been used as precursors in the synthesis of carbocyclic natural products like (–)-methyl jasmonate. nih.gov The synthesis of such chiral synthons often involves the selective manipulation of the hydroxyl and carboxyl functionalities of the tartaric acid backbone.

Strategies for Derivatization and Functionalization of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate (B1144303)

The presence of four functional groups—two hydroxyl and two carboxylic acid moieties—in (2R,3S)-2,3-dihydroxysuccinic acid hydrate offers numerous possibilities for chemical modification. These derivatization strategies are crucial for creating intermediates with tailored properties for various research applications.

Esterification and Amidation Reactions for Research Intermediates

Esterification and amidation are fundamental transformations used to modify the carboxylic acid groups of meso-tartaric acid. Esterification can be achieved through standard methods, such as Fischer esterification. These esters can serve as protected forms of the carboxylic acids or as intermediates for further reactions. jocpr.com

Amidation of tartaric acids can be accomplished through several methods, though stereochemical integrity can be a concern. Direct thermolysis of meso-tartaric acid with alkylamines at high temperatures leads to the formation of N,N'-dialkyltartramides. However, this method often results in a mixture of all possible stereoisomers, including the chiral diamides, alongside the expected meso-diamide. umich.eduresearchgate.net A proposed mechanism for this involves two competing pathways: direct nucleophilic attack of the amine on the carboxylic acid and a pathway involving a ketene (B1206846) intermediate. researchgate.net

For a more stereocontrolled amidation, the carboxylic acid groups can be activated, for example, by converting them to acid chlorides. The subsequent reaction with an amine can proceed with retention of the stereochemistry. mdpi.com The synthesis of long-chain tartaric acid diamides, which have applications as ceramide-like compounds, has been achieved through a multi-step approach involving O-protected tartaric anhydride (B1165640). mdpi.com

| Reaction | Reagents | Product | Notes |

| Esterification | Alcohol, Acid catalyst | Ester | Standard esterification |

| Amidation (Thermolysis) | Alkylamine, 200°C | Mixture of stereoisomeric amides | Loss of stereocontrol umich.eduresearchgate.net |

| Amidation (via Acid Chloride) | Thionyl chloride, then Amine | Amide | Better stereocontrol |

Formation of Anhydrides and Cyclic Derivatives

The two adjacent carboxylic acid groups in meso-tartaric acid can be dehydrated to form a cyclic anhydride. This can be achieved by heating or by using dehydrating agents. nih.gov The synthesis of O-acyltartaric anhydrides is a well-established procedure, often involving the reaction of tartaric acid with an acylating agent like an acid anhydride or acyl chloride. pw.edu.pl For instance, the reaction of tartaric acid with three equivalents of an acid anhydride (two for O-acylation and one for cyclization) can produce the corresponding di-O-acyltartaric anhydride. pw.edu.pl The use of a solvent like xylene can facilitate the reaction at lower temperatures and simplify purification. pw.edu.pl

The formation of a novel monobenzoyltartaric anhydride has also been reported during the benzoylation of tartaric acid, indicating that acylation can proceed via two distinct routes. researchgate.net These anhydrides are valuable intermediates, as the anhydride ring can be opened by various nucleophiles to generate mono-functionalized derivatives.

Cyclic derivatives can also be formed by condensing the diol moiety with aldehydes or ketones to form acetals or ketals, respectively. The condensation of alkyl d-tartrates with aromatic aldehydes is a known method for producing such cyclic derivatives. acs.org

Utilization of Hydroxyl and Carboxyl Groups in Novel Syntheses

The hydroxyl and carboxyl groups of this compound are key to its versatility as a synthetic building block. The diol functionality can be used to construct epoxide rings, which are versatile intermediates for introducing new functionalities. For example, the 1,2-diol of diethyl L-tartrate has been used to construct an epoxide functionality in the synthesis of the cytotoxic polyacetylene, PQ-8. nih.gov

The carboxyl groups can be reduced to primary alcohols, further expanding the range of possible transformations. Both the hydroxyl and carboxyl groups can be used as handles for attaching the tartrate scaffold to other molecules, serving as a chiral linker or a template to control the stereochemistry of subsequent reactions. The ability to selectively protect and activate these functional groups allows for a high degree of control in complex synthetic sequences. For instance, tartaric acid has been used as a chiral auxiliary in the asymmetric synthesis of 2-alkyl-2-arylacetic acids. acs.org

Stereochemical Investigations and Chiral Recognition of 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate

Molecular Symmetry and Achirality of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate (B1144303)

(2R,3S)-2,3-Dihydroxysuccinic acid, or meso-tartaric acid, is an achiral compound despite possessing two chiral centers. This is due to the presence of an internal plane of symmetry within the molecule. jocpr.com This plane divides the molecule into two halves that are mirror images of each other, effectively canceling out any potential optical activity. jocpr.com The (2R,3S) designation indicates that one chiral center has an 'R' configuration while the other has an 'S' configuration. cdnsciencepub.com This internal mirror plane means that the molecule is superimposable on its mirror image, which is the definition of an achiral molecule. Consequently, meso-tartaric acid does not rotate the plane of polarized light and is optically inactive. wolfram.comvedantu.com

The concept of a meso compound is a critical aspect of stereochemistry, and (2R,3S)-2,3-dihydroxysuccinic acid serves as a classic example. While its enantiomeric counterparts, (2R,3R)- and (2S,3S)-tartaric acid, are chiral and optically active, the meso form is a diastereomer of both and is achiral. researchgate.net

Differentiation and Characterization of Diastereomers and Enantiomers of 2,3-Dihydroxysuccinic Acid

The 2,3-dihydroxysuccinic acid molecule exists as three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-tartaric acid, and a meso compound, (2R,3S)-tartaric acid. cdnsciencepub.com

Enantiomers: (2R,3R)-tartaric acid and (2S,3S)-tartaric acid are non-superimposable mirror images of each other. tsfx.edu.au They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. tsfx.edu.au However, they exhibit equal but opposite optical rotation. wolfram.com A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive due to external compensation. vedantu.com

Diastereomers: (2R,3S)-tartaric acid is a diastereomer of both (2R,3R)- and (2S,3S)-tartaric acid. researchgate.net Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, including melting point, solubility, and spectroscopic characteristics. tsfx.edu.au

The distinct physical properties of these stereoisomers allow for their separation and characterization. For instance, the difference in solubility can be exploited in fractional crystallization, a technique famously used by Louis Pasteur to separate the enantiomers of tartaric acid.

Table 1: Physical Properties of 2,3-Dihydroxysuccinic Acid Stereoisomers

| Property | (2R,3R)-Tartaric Acid | (2S,3S)-Tartaric Acid | (2R,3S)-Tartaric Acid (meso) |

|---|---|---|---|

| Specific Rotation [α]D | +12.7° | -12.7° | 0° |

| Melting Point (°C) | 171-174 | 171-174 | 146-148 |

| Density (g/cm³) | 1.7598 | 1.7598 | 1.666 |

| Solubility in Water (g/100 mL at 20°C) | 139 | 139 | 125 |

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

A variety of spectroscopic techniques are instrumental in the stereochemical analysis of 2,3-dihydroxysuccinic acid isomers, enabling their differentiation, configurational assignment, and the assessment of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical environments and thus produce distinct NMR spectra. For meso-tartaric acid and the enantiomeric pair, differences in their ¹H and ¹³C NMR spectra can be observed. For instance, a study reported the vicinal H-H and C-H coupling constants for (+)-tartaric acid and meso-tartaric acid at various pH values, demonstrating the utility of NMR in conformational analysis. researchgate.net

While enantiomers have identical NMR spectra in an achiral solvent, their differentiation can be achieved using chiral resolving agents or chiral solvating agents. researchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR signals. For example, the use of a synthetic receptor with a binaphthyl spacer has been shown to bind differently to the two enantiomers of diacyl tartaric acids, resulting in noticeable shifts in the ¹H NMR spectrum. rsc.org This allows for the determination of enantiomeric excess (ee). researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for Tartaric Acid Stereoisomers

| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| (2R,3R)-Tartaric Acid | ~4.5 (s, 2H) | ~74 (CH), ~175 (COOH) |

| (2S,3S)-Tartaric Acid | ~4.5 (s, 2H) | ~74 (CH), ~175 (COOH) |

| (2R,3S)-Tartaric Acid (meso) | ~4.4 (s, 2H) | ~73 (CH), ~176 (COOH) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.govencyclopedia.pub These techniques are particularly powerful for stereochemical analysis.

VCD spectroscopy, which probes the vibrational transitions of a molecule, can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.govnih.gov The VCD spectra of enantiomers are mirror images of each other, while a meso compound like (2R,3S)-2,3-dihydroxysuccinic acid will be VCD silent due to its achirality. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub Similar to VCD, the ECD spectra of enantiomers are mirror images. nih.gov The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the absolute configuration of the molecule. nih.gov This makes ECD a valuable tool for assigning the absolute configuration and for determining the enantiomeric purity of a sample. nih.gov For the tartaric acid family, the (2R,3R) and (2S,3S) enantiomers would show mirror-image ECD spectra, while the (2R,3S) meso form would have no ECD signal.

Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. It is defined as the angle through which the plane of polarized light is rotated when passing through a solution of a chiral compound. wolfram.com The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). tsfx.edu.au

For the stereoisomers of 2,3-dihydroxysuccinic acid:

(2R,3R)-tartaric acid is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise) and has a positive specific rotation. wolfram.com

(2S,3S)-tartaric acid is levorotatory, rotating the plane of polarized light to the left (counter-clockwise) with a negative specific rotation of the same magnitude as its enantiomer. wolfram.com

(2R,3S)-tartaric acid (meso) is optically inactive and has a specific rotation of zero due to its internal symmetry. wolfram.com

A racemic mixture of (2R,3R)- and (2S,3S)-tartaric acid is also optically inactive, as the equal and opposite rotations of the two enantiomers cancel each other out. vedantu.com

The measurement of optical rotation is a straightforward method for distinguishing between the optically active enantiomers and the optically inactive meso form and racemic mixture.

Crystallographic and Solid State Studies of 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate

Single-Crystal X-ray Diffraction Analysis of the Monohydrate Form

(2R,3S)-2,3-Dihydroxysuccinic acid monohydrate has been shown to crystallize in two distinct polymorphic forms: a triclinic and a monoclinic structure, the formation of which is dependent on the crystallization temperature from an aqueous solution. iucr.org A seminal study by Bootsma and Schoone in 1967 provided a detailed X-ray diffraction analysis of these two monohydrate forms. iucr.org

The triclinic monohydrate crystallizes in the space group Pī with two molecules per unit cell. iucr.org In contrast, the monoclinic monohydrate form crystallizes in the space group P2₁/c, containing four molecules per unit cell. iucr.org The molecules in both hydrate (B1144303) structures adopt a staggered conformation. iucr.org A notable feature is that the molecules are not centrosymmetric. iucr.org This lack of internal symmetry within the individual molecule in the crystalline state is a significant finding, as meso compounds are often assumed to possess a center of symmetry. researchgate.net

Below are the detailed crystallographic parameters for the two monohydrate polymorphs of (2R,3S)-2,3-Dihydroxysuccinic acid.

Data sourced from Bootsma & Schoone, 1967. iucr.org

Polymorphism and Anhydrous Forms of meso-2,3-Dihydroxysuccinic Acid

Beyond its hydrated forms, meso-2,3-dihydroxysuccinic acid also exists in two anhydrous polymorphs: one triclinic and one orthorhombic. iucr.org The existence of these multiple crystalline forms highlights the compound's structural versatility. The study by Bootsma and Schoone also elucidated the crystal structures of these anhydrous modifications. iucr.org

The triclinic anhydrous form crystallizes in the space group Pī with two molecules per unit cell. The orthorhombic anhydrous form is found in the space group Pbn2₁ or Pbnm and has a significantly larger unit cell containing 16 molecules. iucr.org As with the hydrated forms, the meso-tartaric acid molecules in the anhydrous crystals adopt staggered, non-centrosymmetric conformations. iucr.org

The crystallographic parameters for the anhydrous polymorphs are summarized in the table below.

Data sourced from Bootsma & Schoone, 1967. iucr.org

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The supramolecular architecture of (2R,3S)-2,3-Dihydroxysuccinic acid in its solid state is predominantly dictated by an extensive network of hydrogen bonds. iucr.org In the crystalline forms of meso-tartaric acid, both the carboxylic acid groups and the hydroxyl groups, along with the water molecules in the case of the hydrates, participate in this intricate bonding.

The analysis of the crystal structures reveals that carboxylic acid dimers and hydrated links are of primary importance in the formation of the hydrogen-bond network. iucr.org The carboxylic acid groups of neighboring molecules interact to form centrosymmetric dimers, a common motif in carboxylic acid crystal structures. Furthermore, the water molecules in the monohydrate forms act as bridges, connecting adjacent meso-tartaric acid molecules through hydrogen bonds. This creates a robust, three-dimensional supramolecular assembly. The staggered conformation of the meso-tartaric acid molecules is stabilized by these intermolecular interactions. researchgate.net

Thermal Analysis (e.g., DSC, TGA) of Solid-State Forms and Dehydration Processes

The thermal behavior of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate and its anhydrous forms provides insight into their stability and the processes of dehydration and decomposition. While detailed DSC and TGA curves for the meso-monohydrate are not as prevalent in the literature as for the racemic and chiral forms, melting point data is available.

For the monohydrate form, a melting point of 140°C has been reported, though some sources also list a range of 159-160°C. This discrepancy may be due to differences in the polymorphic form being analyzed or the heating rate used during measurement. The anhydrous form is reported to have a melting point in the range of 165-166°C. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

In comparison, studies on the monohydrate of racemic tartaric acid show a distinct endothermic peak in DSC analysis corresponding to dehydration, which typically occurs at temperatures below 100°C, followed by the melting of the resulting anhydrous form at a higher temperature. semanticscholar.orgnih.govresearchgate.net It is expected that meso-tartaric acid monohydrate would exhibit a similar two-step thermal behavior, with an initial dehydration event followed by melting of the anhydrous acid. The water of hydration, which constitutes approximately 10.7% of the monohydrate's mass, would be lost during the initial heating phase, a process that can be quantified by Thermogravimetric Analysis (TGA).

Advanced Analytical Characterization of 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate in Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., Chiral HPLC, GC-MS for research samples)

The separation of tartaric acid isomers, including the meso form, from their chiral counterparts is a significant challenge due to their identical chemical formulas and similar physical properties. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed in research to achieve this separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant method for separating the stereoisomers of tartaric acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and thus, separation.

Chiral Stationary Phases (CSPs): A variety of CSPs have been successfully used. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely employed. google.com For instance, a cellulose tris(p-methylphenyl formate) based column (OJ-H) has been shown to effectively separate tartaric acid formoterol (B127741) chiral isomers. google.com Another approach involves ligand-exchange chromatography, using CSPs like the Astec® CLC-D, which contains a copper (II) complex. sigmaaldrich.com Anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) or quinidine (B1679956) carbamates, are specifically designed for resolving acidic compounds and operate via an ionic exchange mechanism. chiraltech.com L-tryptophan-modified β-cyclodextrin has also been investigated as a chiral column material for separating tartaric acid enantiomers. google.com

Mobile Phase and Detection: The choice of mobile phase is crucial and depends on the CSP. For ligand-exchange columns, an aqueous mobile phase containing a metal salt, such as copper sulfate, is used. sigmaaldrich.com For polysaccharide-based columns under normal-phase conditions, mixtures of alkanes (like n-hexane) and organic modifiers (like ethanol (B145695) or isopropanol) are common. google.comgoogle.com The detection of the separated isomers is typically achieved using a UV detector. sigmaaldrich.comgoogle.com In some methods, derivatization of the tartaric acid with a chromophore is performed prior to HPLC analysis to enhance UV detection sensitivity. google.com

Table 1: Examples of HPLC Conditions for Tartaric Acid Isomer Separation This table is interactive. Column headers can be clicked to sort the data.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Column Temp. (°C) | Detector | Reference |

|---|---|---|---|---|---|

| Astec® CLC-D | 3 mM Copper Sulfate, pH 3.2 | 1.0 | 25 | UV, 254 nm | sigmaaldrich.com |

| Cellulose family OJ-H (250mm x 4.6mm) | n-hexane-absolute ethanol with ethylenediamine | Not Specified | Not Specified | Not Specified | google.com |

| Daicel IF (250mm x 4.6mm, 5µm) | Dichloromethane-n-hexane (48:52) | 1.0 | 30 | UV, 242 nm | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids. However, due to the low volatility and high polarity of (2R,3S)-2,3-Dihydroxysuccinic acid, direct analysis is not feasible. A derivatization step is required to convert the non-volatile acid into a volatile derivative. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl groups. While specific research on GC-MS for the hydrate (B1144303) form is less common, the technique is well-established for detecting tartaric acid in trace amounts in complex matrices, such as archaeological samples. researchgate.net The mass spectrometer detector provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the derivatized molecule.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for the characterization of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate.

Structural Elucidation and Isomer Differentiation: Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules like tartaric acid. In tandem mass spectrometry (MS/MS), a precursor ion of the molecule of interest (e.g., the deprotonated molecule [M-H]⁻) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a characteristic spectrum that serves as a structural fingerprint. While the mass spectra of stereoisomers are often identical, kinetic methods using ESI-MS/MS can differentiate and quantify them. rsc.org This involves forming metal complexes in-situ and analyzing the dissociation kinetics, which can vary for different isomers, allowing for the quantification of D-, L-, and meso-tartaric acid in a ternary mixture with high accuracy. rsc.org

Reaction Monitoring and Stability Studies: MS is also used to study the gas-phase stability of tartaric acid anions. ru.nl Such studies have investigated the stability of the tartrate dianion in both meso and L forms, often complexed with water or sodium ions. ru.nl By measuring the energy required for collisionally induced dissociation, researchers can gain insights into the intrinsic properties of the molecule and how adducts influence its stability. ru.nl This information is valuable for understanding its behavior in different chemical environments.

Table 2: Experimental LC-MS/MS Data for meso-Tartaric acid ([M-H]⁻) This table is interactive. Column headers can be clicked to sort the data.

| Parameter | Value |

|---|---|

| Precursor Ion m/z | 149.00796 |

| Ionization Mode | Negative ESI |

| Collision Energy | 35.0 eV |

| Instrument Type | LC-ESI-QFT (Thermo Q-Exactive Plus) |

| Top 5 Fragment Peaks (m/z) | Relative Intensity (%) |

| 149.0087 | 100 |

| 87.0070 | 91.62 |

| 72.9917 | 46.11 |

| 59.0125 | 35.32 |

| 103.0026 | 17.69 |

Data sourced from PubChem CID 447315. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including FTIR and Raman, provide detailed information about the functional groups and conformational structure of this compound.

Functional Group Analysis: The FTIR and Raman spectra of tartaric acid are characterized by distinct bands corresponding to its functional groups: the hydroxyl (-OH), carboxyl (-COOH), and C-H groups. iosrjournals.org The O-H stretching vibrations typically appear as a broad band at higher wavenumbers, while the C=O stretching of the carboxylic acid group is found in the 1700–1800 cm⁻¹ region. mdpi.com The presence of water of hydration in the monohydrate form will also contribute characteristic bands, particularly in the O-H stretching and bending regions. mdpi.com FTIR has been used to study the reactions of tartaric acid isomers in complex systems like dental cements, confirming that meso-tartaric acid reacts rapidly to form calcium tartrate. nih.gov

Conformational Studies: The conformation of tartaric acid isomers is largely governed by the formation of multiple intramolecular and intermolecular hydrogen bonds. chemistryviews.org Spectroscopic measurements, combined with DFT calculations, have shown that structural variations in solution and in the crystalline state can be explained by the formation and breaking of these hydrogen bonds. chemistryviews.org The exact positions and shapes of the vibrational bands are sensitive to these conformational details. In solution, meso-tartaric acid is believed to exist as a mixture of an achiral antiperiplanar conformation and two interconvertible, enantiomeric gauche conformations, which constitutes a racemic mixture and explains its optical inactivity. jocpr.com Vibrational spectroscopy can probe these conformational preferences.

Table 3: Selected FTIR Absorbance Band Assignments for Tartaric Acid This table is interactive. Column headers can be clicked to sort the data.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| ~1725-1770 | C=O stretching | Carboxylic Acid (-COOH) | mdpi.com |

| 1380 - 1170 | C-H wagging | Aliphatic C-H | iosrjournals.org |

| 1295 - 1063 | C-H twisting | Aliphatic C-H | iosrjournals.org |

| 1175 - 720 | C-H rocking | Aliphatic C-H | iosrjournals.org |

| 1129 (IR) / 1130 (Raman) | C-N stretching* | C-N | iosrjournals.org |

| 1080 (IR) / 1090 (Raman) | C-C-N asymmetric stretching* | C-C-N | iosrjournals.org |

\Note: These assignments are from a study on a complex of pyridine (B92270) with tartaric acid, where a pyridinium (B92312) cation is formed. iosrjournals.org They are included to illustrate the detailed analysis possible with vibrational spectroscopy.*

High-Resolution Melting (HRM) Analysis for Purity and Polymorph Screening

High-Resolution Melting (HRM) analysis is a post-PCR method used primarily in genetics to identify variations in nucleic acid sequences based on the melting behavior of DNA duplexes. thermofisher.com The technique monitors the fluorescence of an intercalating dye as the temperature is slowly increased, generating a precise melt curve that is characteristic of the amplicon's sequence, length, and GC content. thermofisher.com

While HRM is a DNA-specific technique, the underlying principle of analyzing melting behavior is broadly applicable to the characterization of small organic molecules for purity and polymorph screening, though different instrumentation is used. For compounds like this compound, techniques such as Differential Scanning Calorimetry (DSC) and Raman spectroscopy are employed to achieve similar goals.

Purity Assessment: The melting point of a pure crystalline substance is a sharp, well-defined transition. Impurities typically depress and broaden the melting range. High-sensitivity DSC can detect subtle changes in the melting profile, providing an indication of the sample's purity. For tartaric acid, thermal analysis has been used to study its decomposition, which can be influenced by its hydration state and the presence of other substances. mdpi.com

Polymorph Screening: Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound have different physical properties, including melting point, solubility, and stability. Raman spectroscopy is a powerful, non-destructive tool for identifying and distinguishing between polymorphs, as different crystal lattice arrangements result in distinct shifts in the Raman spectra. azom.com Researchers can monitor polymorphic transitions in real-time by tracking changes in the Raman spectrum as a sample is heated or subjected to different environmental conditions. azom.com For example, near-infrared (NIR) spectroscopy has been successfully used to quantify the amount of racemic tartaric acid in the presence of its pure enantiomer, demonstrating the ability of spectroscopic methods to differentiate between different solid-state forms. nih.gov Although no specific studies on HRM or detailed polymorph screening for this compound are prominently available, the principles used for other organic acids, like citric acid, provide a clear framework for how such investigations would be conducted. azom.com

Applications of 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Despite being achiral itself, (2R,3S)-2,3-dihydroxysuccinic acid can be a valuable precursor for the synthesis of chiral building blocks. sciencedaily.com In asymmetric synthesis, the goal is to create complex chiral molecules with a high degree of stereochemical control. While this meso-compound cannot directly induce chirality, its dihydroxyl and dicarboxylic acid groups provide multiple reaction sites that can be selectively modified. For instance, enzymatic or catalytic processes can differentiate between the two enantiotopic halves of the molecule, leading to the formation of chiral intermediates. These intermediates are then utilized in the synthesis of pharmaceuticals and other complex organic molecules where specific stereoisomers are required for biological activity. nih.gov

The strategic use of (2R,3S)-2,3-dihydroxysuccinic acid often involves desymmetrization reactions. In these reactions, a chiral reagent or catalyst interacts with the meso substrate to selectively react with one of the two identical functional groups, thereby breaking the internal symmetry and generating a chiral product. This approach provides an efficient route to enantiomerically enriched compounds that are otherwise difficult to synthesize.

Utilization in Asymmetric Organocatalysis and Metal-Catalyzed Reactions

The principles of asymmetric catalysis are central to modern organic synthesis, aiming to produce enantiomerically pure compounds. nih.govresearchgate.net (2R,3S)-2,3-Dihydroxysuccinic acid and its derivatives can play a role in both organocatalysis and metal-catalyzed reactions.

In asymmetric organocatalysis , small organic molecules are used to catalyze stereoselective transformations. nih.govresearchgate.net While the meso form of dihydroxysuccinic acid is not itself a catalyst, its chiral counterparts, (2R,3R)- and (2S,3S)-tartaric acid, are widely used to create chiral catalysts. However, the underlying chemistry of dihydroxysuccinic acid derivatives is relevant. For example, chiral phosphoric acids, which are powerful Brønsted acid catalysts, can be influenced by intermolecular interactions, including the formation of catalyst dimers. rsc.org The study of such interactions is crucial for understanding and optimizing catalytic cycles.

In metal-catalyzed reactions , dihydroxysuccinic acid can serve as a ligand that coordinates to a metal center. researchgate.netmdpi.com The stereochemistry of the ligand can influence the spatial arrangement of other substrates around the metal, thereby directing the stereochemical outcome of the reaction. Although the meso form is achiral, its coordination to a metal can create a chiral environment in the resulting complex. This has been exploited in various transformations, including asymmetric hydrogenations and dihydroxylations.

Metal Chelation and Coordination Chemistry Studies with Dihydroxysuccinic Acid Ligands

(2R,3S)-2,3-Dihydroxysuccinic acid is an effective chelating agent, capable of binding to metal ions through its carboxylate and hydroxyl groups. atamanchemicals.com Chelation therapy is a critical medical treatment for metal intoxication, where chelating agents form stable, excretable complexes with toxic metal ions. nih.govnih.gov The meso-2,3-dimercaptosuccinic acid, a sulfur-containing analog, is a known hydrophilic chelator used for this purpose. nih.gov

The coordination chemistry of dihydroxysuccinic acid with various metal ions has been a subject of detailed study. The ability of its isomers to form complexes with d-electron metal ions like copper(II), cobalt(II), and nickel(II) has been investigated. mdpi.com These studies reveal the formation of both mononuclear and polynuclear species, with the stoichiometry and stability of the complexes depending on factors such as pH and the molar ratio of metal to ligand. mdpi.com For instance, in systems with cobalt(II), monomeric complexes are typically observed. mdpi.com The formation of such complexes is crucial in various industrial applications, such as in Fehling's solution where tartrate ions chelate copper(II) ions. atamanchemicals.com

| Metal Ion | Type of Complex Observed with Dihydroxysuccinic Acid Isomers | Reference |

| Copper(II) | Mononuclear and polynuclear species | mdpi.com |

| Cobalt(II) | Monomeric complexes | mdpi.com |

| Nickel(II) | Monomeric complexes | mdpi.com |

Applications in the Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.netmdpi.comresearchgate.net These materials have garnered significant interest due to their tunable porosity, high surface area, and potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net Dicarboxylic acids, including dihydroxysuccinic acid, are excellent candidates for use as organic linkers in the synthesis of MOFs and coordination polymers. mdpi.commdpi.comresearchgate.netnih.gov

Recent research has explored the use of MOFs in drug delivery systems. nih.govresearchgate.net For instance, MOFs can be designed to be responsive to specific stimuli, such as pH, allowing for the controlled release of encapsulated drug molecules in a targeted manner. nih.gov

Use in the Resolution of Racemic Mixtures of Chiral Compounds

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its individual, optically active components is a critical process known as resolution. libretexts.orgpressbooks.pub Since enantiomers have identical physical properties, their separation is challenging. libretexts.org A common and effective method involves the use of a chiral resolving agent to convert the enantiomers into diastereomers. libretexts.orgslideshare.net Diastereomers have different physical properties and can therefore be separated by techniques such as fractional crystallization. libretexts.org

(2R,3S)-2,3-Dihydroxysuccinic acid itself is achiral and cannot be used directly as a resolving agent. However, its chiral isomers, particularly the naturally occurring (2R,3R)-(+)-tartaric acid, are widely used for the resolution of racemic bases. libretexts.org The acidic nature of tartaric acid allows it to react with a racemic mixture of a chiral base to form a mixture of diastereomeric salts. These salts, having different solubilities, can then be separated. After separation, the individual enantiomers of the base can be recovered by treatment with a strong acid. libretexts.orgpressbooks.pub This principle was famously utilized by Louis Pasteur in his pioneering work on the nature of chirality. pressbooks.pub

The process can be summarized as follows:

A racemic mixture of a chiral base is reacted with an enantiomerically pure form of tartaric acid.

This reaction produces a mixture of two diastereomeric salts.

The diastereomeric salts are separated based on their different physical properties, typically solubility.

Each separated diastereomeric salt is then treated with a strong acid to regenerate the pure enantiomer of the chiral base and the original tartaric acid resolving agent.

This method remains a cornerstone of synthetic organic chemistry for obtaining enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies of 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the stable conformations and geometric parameters of molecules. For meso-tartaric acid, conformational analysis has been a subject of interest to understand its optical inactivity and molecular shape.

Theoretical studies, employing methods like molecular mechanics and Density Functional Theory (DFT), have been used to explore the conformational landscape of tartaric acid. One such study identified eight stable conformers of tartaric acid. researchgate.net The most stable conformer was determined to have the lowest energy, providing insights into the preferred three-dimensional arrangement of the molecule. researchgate.net While this study focused on the anhydrous form, it lays the groundwork for understanding the intrinsic conformational preferences that are then modified by the presence of a water molecule in the hydrate (B1144303).

In the context of meso-tartaric acid, the relative orientation of the two carboxyl and two hydroxyl groups is crucial. The anti-conformation is generally considered to be the most stable. In aqueous solutions, the conformation is not solely governed by intramolecular hydrogen bonding but is also significantly influenced by interactions with the surrounding water molecules, which stabilize polar conformers.

A related experimental study on the crystal structure of a diastereomer, (2S,3S)-2,3-Dihydroxysuccinic acid monohydrate, revealed a two-dimensional network formed by O—H···O hydrogen bonds, highlighting the importance of these interactions in the solid state. researchgate.net

Table 1: Example of Conformational Analysis Data for Tartaric Acid This table is illustrative and based on general findings for tartaric acid, not specifically the hydrate.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-O) |

|---|---|---|

| Conformer 1 (Anti) | 0.00 | ~180° |

| Conformer 2 (Gauche) | > 0 | ~60° |

| ... | ... | ... |

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic properties and reactivity of molecules. nih.govmdpi.com By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and various reactivity descriptors, one can gain a deeper understanding of a molecule's chemical behavior.

For tartaric acid, DFT calculations have been employed to determine its electronic structure. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

While specific DFT studies on (2R,3S)-2,3-Dihydroxysuccinic acid hydrate are not extensively documented, the principles of DFT suggest that the presence of the water molecule would influence the electronic properties. The water molecule, being polar, can affect the charge distribution and, consequently, the MEP of the meso-tartaric acid molecule. This, in turn, could modulate its reactivity.

Table 2: Illustrative DFT-Calculated Properties for a Dicarboxylic Acid This table presents typical electronic properties that can be calculated using DFT and is not specific to this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | e.g., -7.5 eV |

| LUMO Energy | e.g., -1.2 eV |

| HOMO-LUMO Gap | e.g., 6.3 eV |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules in a condensed phase, such as in solution. researchgate.net These simulations can provide detailed insights into solute-solvent interactions, the dynamics of conformational changes, and the formation of intermolecular hydrogen bonds.

MD simulations of dicarboxylic acids in aqueous environments have been performed to understand their behavior at the water interface and in bulk solution. umd.edursc.org For a molecule like this compound, MD simulations in a water box would reveal how the molecule interacts with the surrounding water molecules. Key aspects to be investigated would include the stability of the intramolecular hydrogen bonds versus the formation of hydrogen bonds with the solvent, the hydration shell structure around the molecule, and the rotational and translational diffusion of the molecule in water.

Specifically, MD simulations could elucidate the role of the water of hydration. It could be explored whether this water molecule remains associated with the tartaric acid molecule in solution or readily exchanges with the bulk solvent. Such simulations would also provide information on the average number of hydrogen bonds formed between the solute and solvent, and the residence time of water molecules in the first hydration shell. nih.gov

In Silico Prediction of Spectroscopic Parameters and Crystal Structures

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.

Furthermore, crystal structure prediction (CSP) is a rapidly developing field of computational chemistry that aims to predict the crystal packing of a molecule from its chemical diagram alone. researchgate.netoaepublish.com For this compound, CSP methods could be employed to generate a set of plausible crystal structures. These predicted structures could then be ranked based on their calculated lattice energies to identify the most likely experimentally observable form.

While a crystal structure for the (2S,3S) monohydrate has been experimentally determined, providing valuable data on bond lengths, angles, and hydrogen bonding networks, a computationally predicted structure for the meso-hydrate would be a valuable complement. researchgate.netresearchgate.net It would allow for a comparison between the predicted and any future experimental structures, and could provide insights into the factors that govern the crystal packing of this molecule.

Table 3: Example of Experimentally Determined Crystal Data for a Related Compound: (2S,3S)-2,3-Dihydroxysuccinic acid monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.6377 |

| b (Å) | 7.8268 |

| c (Å) | 11.0427 |

Future Research Directions and Emerging Trends for 2r,3s 2,3 Dihydroxysuccinic Acid Hydrate

Advancements in Green Chemistry and Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic routes for essential chemicals. For (2R,3S)-2,3-Dihydroxysuccinic acid, research is focused on creating more environmentally benign and efficient production methods. A significant advancement involves the synthesis from fumaric acid, an unsaturated dicarboxylic acid. This process utilizes a catalyst like sodium tungstate (B81510) or a heteropolyacid with hydrogen peroxide to oxidize sodium fumarate, followed by hydrolysis and acidification to yield meso-tartaric acid with a high total yield of approximately 78.2%. google.com This method presents a more efficient alternative to traditional syntheses, which often result in lower yields of 60-70% and produce mixtures of tartaric acid isomers. google.com

Another key area of sustainable chemistry is the use of renewable feedstocks to create biodegradable polymers. Researchers have successfully used meso-tartaric acid as a monomer for synthesizing biodegradable poly(ester-thioether)s. nih.govacs.org The process involves a chemoselective esterification of the acid followed by thiol-ene click polymerization. nih.govacs.org This approach aligns with green chemistry goals by utilizing a biomass-based starting material to create polymers that can degrade under environmental conditions, offering a sustainable alternative to conventional plastics. nih.gov

| Sustainable Approach | Starting Material | Key Process | Product | Reported Yield |

| High-Yield Synthesis | Fumaric Acid | Catalytic Oxidation & Hydrolysis | meso-Tartaric Acid | 78.2% google.com |

| Biodegradable Polymer Synthesis | meso-Tartaric Acid | Chemoselective Esterification & Thiol-Ene Polymerization | Poly(ester-thioether)s | 37% (monomer yield) acs.org |

Exploration of Novel Catalytic Applications

The unique stereochemistry and functional groups of (2R,3S)-2,3-Dihydroxysuccinic acid make it a promising candidate for various catalytic applications. Its derivatives have long been recognized for their potential as chiral ligands and catalysts in modern asymmetric synthesis, enabling the creation of optically active compounds. acs.org

Emerging research explores its role in templating the synthesis of advanced catalytic materials. For instance, tartaric acid has been used as a template in the sol-gel synthesis of mesoporous Ti-incorporated silica (B1680970). researchgate.net The resulting material exhibits catalytic activity for the ring-opening polymerization of ε-caprolactone, a process for which pure mesoporous silica shows no activity under identical conditions. researchgate.net The use of tartaric acid allows for control over the catalyst's pore size, which increases with higher concentrations of the acid template. researchgate.net This templating method opens avenues for designing specialized catalysts for various polymerization reactions.

Furthermore, meso-tartaric acid plays a role in catalytic racemization processes. In the conversion of D-tartaric acid to a racemic mixture, the addition of meso-tartaric acid is a key step. google.com This catalyzed reaction is crucial for industrial processes that aim to convert nearly all of a starting material like maleic acid into a specific desired enantiomer, such as L-tartaric acid, through a cycle of resolution and racemization. google.com

| Catalytic Application Area | Role of (2R,3S)-2,3-Dihydroxysuccinic acid | Example | Significance |

| Asymmetric Synthesis | Chiral ligand and catalyst precursor | Synthesis of optically active compounds | Provides pathways to enantiomerically pure molecules, crucial in pharmaceuticals. acs.org |

| Material Synthesis | Template for mesoporous catalysts | Ti-incorporated silica for ε-caprolactone polymerization | Enables creation of catalysts with controlled porosity and specific activity. researchgate.net |

| Racemization | Additive in catalytic reactions | Racemization of D-tartaric acid | Facilitates efficient recycling of unwanted enantiomers in industrial synthesis. google.com |

Development of Advanced Functional Materials Based on Dihydroxysuccinate Scaffolds

The scaffold of (2R,3S)-2,3-Dihydroxysuccinic acid is being leveraged to create advanced functional materials with tailored properties for specific applications, particularly in energy storage and biodegradable products.

One of the most promising areas is the development of phase change materials (PCMs) for thermal energy storage. nih.gov Tartaric acid diamides, derived from the dihydroxysuccinate scaffold, are being explored as PCMs with melting temperatures in the intermediate range of 130 to 190 °C. nih.gov These materials are in high demand for applications in solar and renewable energy storage, where they can help improve the efficiency of thermal batteries. nih.gov The research aims to correlate the hydrogen bonding and crystal structures of these derivatives with their thermal properties to design PCMs with high heat of fusion and stability. nih.gov

In the field of polymer science, the focus is on creating biodegradable materials to address environmental concerns. As mentioned, meso-tartaric acid is a key building block for synthesizing poly(ester-thioether)s. nih.govacs.org Studies have investigated the biodegradability of polymers derived from different tartaric acid stereoisomers, revealing that the stereochemistry of the tartrate unit significantly affects the degradation behavior. nih.gov For example, poly(meso-BTA-alt-EBTG) showed a distinct biodegradation profile compared to polymers made from L- or D-tartaric acid, highlighting the potential to fine-tune material properties by selecting the appropriate stereoisomer. nih.gov These findings provide crucial insights for designing new biomass-based, biodegradable polymers. nih.gov

| Material Type | Derivative | Key Properties | Potential Application |

| Phase Change Materials (PCMs) | Tartaric acid diamides | Melting temperatures of 130-190 °C, high melting enthalpies. nih.gov | Thermal energy storage for solar and renewable energy systems. nih.gov |

| Biodegradable Polymers | Poly(ester-thioether)s | Biodegradable, tunable properties based on stereochemistry. nih.gov | Sustainable plastics and materials from renewable sources. nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

The complexity of stereoisomers presents a unique challenge and opportunity for computational science. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging trend that promises to accelerate the discovery and application of compounds like (2R,3S)-2,3-Dihydroxysuccinic acid.

A notable area of research involves using ML for the analysis of stereoisomers. Scientists have demonstrated that machine learning algorithms can be used to analyze data from non-linear optical measurements, such as high harmonic generation (HHG), to determine the composition of an unknown mixture of stereoisomers, including the meso form of tartaric acid. researchgate.net This combination of advanced spectroscopy and deep learning offers a path toward highly sensitive, single-shot measurements for chiral systems. researchgate.net

While current research focuses more on analysis, the future direction points toward prediction. By training AI models on large datasets of molecular structures and their corresponding properties, it may become possible to predict the catalytic activity, material properties, or biological interactions of novel derivatives of (2R,3S)-2,3-Dihydroxysuccinic acid before they are synthesized. This predictive power could dramatically reduce the time and resources required for experimental research, enabling a more targeted approach to designing new catalysts and functional materials. Computational studies using methods like time-dependent density functional theory (TDDFT) are already being used to investigate the properties of tartaric acid isomers, providing the foundational data that could fuel future ML models. researchgate.net

| AI/ML Application | Methodology | Objective | Future Outlook |

| Stereoisomer Analysis | High Harmonic Generation (HHG) combined with deep-learning algorithms. researchgate.net | Reconstruct the composition of an unknown mixture of stereoisomers with high fidelity. researchgate.net | Development of ultra-sensitive sensing and analytical tools for chiral systems. researchgate.net |

| Predictive Modeling | Training ML models on computational and experimental data (e.g., from TDDFT). researchgate.net | Predict material properties, catalytic activity, and other functionalities of new derivatives. | Accelerated design and discovery of novel compounds with desired characteristics. |

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and stereochemical configuration of (2R,3S)-2,3-dihydroxysuccinic acid hydrate?

- Methodological Answer : Use a combination of chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomeric impurities. For stereochemical confirmation, ¹H and ¹³C NMR should be compared to crystallographic data from structurally analogous compounds, such as (2S,3S)-2,3-dihydroxysuccinic acid monohydrate . Polarimetry can further validate optical activity, as the meso-form (rel-(2R,3S)) is optically inactive due to internal compensation .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines:

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. The compound is classified as H315 (skin irritation) and H319 (serious eye irritation) .

- Exposure Response : In case of contact, rinse skin with water for 15 minutes (P302+P352) and eyes with saline solution (P305+P351+P338) .

- Storage : Store in a dry, inert atmosphere at room temperature to prevent hydration/dehydration shifts .

Q. What is the compound’s role as an endogenous metabolite, and how can this be experimentally validated?

- Methodological Answer :

- Metabolic Pathways : The compound participates in antioxidant pathways and redox regulation. To validate its role, use isotope-labeled (e.g., ¹³C) derivatives in cell culture or animal models, followed by LC-MS/MS analysis to track incorporation into metabolic intermediates like malate or fumarate .

- Knockout Studies : Compare wild-type and tartrate-dehydrogenase-deficient models to observe accumulation or depletion in specific tissues .

Advanced Research Questions

Q. How can isotopic heterogeneity analysis resolve the origin of dihydroxysuccinic acid in biological samples?

- Methodological Answer :

-

Isotope-Ratio Mass Spectrometry (IRMS) : Measure ¹³C/¹²C ratios in carboxyl vs. alkyl groups. Plant-derived dihydroxysuccinic acid shows distinct isotopic signatures compared to synthetic versions due to differential carbon fixation pathways (e.g., C3 vs. C4 plants) .

-

Case Study : In wine authentication, samples with δ¹³C values > -20‰ in carboxyl groups indicate synthetic adulteration (see Table 1 ) .

Table 1 : Isotopic Signatures of Dihydroxysuccinic Acid by Origin

Sample Type δ¹³C (Carboxyl Group, ‰) δ¹³C (Alkyl Group, ‰) Plant-Derived (Grape) -24.5 ± 0.3 -28.1 ± 0.5 Synthetic -18.9 ± 0.4 -26.7 ± 0.3

Q. How to address contradictions in metabolic flux data involving this compound?

- Methodological Answer :

- Tracer Design : Use position-specific ¹³C labeling (e.g., C-2 vs. C-3) to distinguish between competing pathways (e.g., glyoxylate shunt vs. TCA cycle).

- Computational Modeling : Apply constraint-based models (e.g., COBRA Toolbox) to integrate NMR or MS data and resolve conflicting flux distributions .

Q. What synthetic strategies are effective for preparing derivatives like (2R,3S)-2,3-dibenzoyloxybutanedioic acid hydrate?

- Methodological Answer :

- Protection/Deprotection : Benzoylate free hydroxyl groups using benzoyl chloride in anhydrous pyridine. Monitor reaction progress via FT-IR for disappearance of -OH stretches (3200–3600 cm⁻¹) .

- Hydration Control : Crystallize the product from a water-acetonitrile mixture to stabilize the hydrate form. Confirm stoichiometry via Karl Fischer titration .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.